molecular formula C11H11BrClNO3 B6629596 (2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid

(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid

Cat. No.: B6629596
M. Wt: 320.56 g/mol
InChI Key: YECJBIFHYPMPTM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid, also known as BCBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of butanoic acid and belongs to the class of benzamides. BCBA has shown promising results in various research studies due to its unique properties, including its ability to bind to specific receptors and modulate biological processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid involves its ability to bind to specific receptors in the brain, including dopamine receptors and serotonin receptors. By binding to these receptors, this compound can modulate the release of neurotransmitters and regulate various biological processes. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to improve motor function and reduce oxidative stress in the brain. This compound has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid in lab experiments is its ability to selectively bind to specific receptors in the brain. This allows researchers to study the effects of the compound on specific biological processes and pathways. However, one of the limitations of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving (2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid. One area of research involves the development of novel therapeutic agents based on this compound's unique properties. Another area of research involves the study of this compound's effects on other biological processes and pathways, including inflammation and immune function. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of (2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid involves the reaction of 2-bromo-4-chlorobenzoyl chloride with L-leucine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the compound's ability to bind to specific receptors in the brain and modulate biological processes. This compound has been shown to have potential as a therapeutic agent for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.

Properties

IUPAC Name

(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO3/c1-2-9(11(16)17)14-10(15)7-4-3-6(13)5-8(7)12/h3-5,9H,2H2,1H3,(H,14,15)(H,16,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECJBIFHYPMPTM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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